Cas no 895474-76-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound featuring a benzimidazole core linked to a fluorobenzenesulfonyl-propanamide moiety. This structure imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry and material science. The presence of the fluorobenzenesulfonyl group enhances its stability and potential bioactivity, while the benzimidazole scaffold offers versatility in molecular interactions. The compound’s well-defined structure allows for precise modifications, facilitating research in targeted drug design or functional material development. Its synthetic route is optimized for high purity and yield, ensuring reliability in experimental and industrial settings.
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide structure
895474-76-7 structure
商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
CAS番号:895474-76-7
MF:C22H18FN3O3S
メガワット:423.460027217865
CID:5944098
PubChem ID:18573204

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
    • Propanamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-
    • N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
    • F2536-1221
    • AKOS024657621
    • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
    • SR-01000021331-1
    • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
    • 895474-76-7
    • SR-01000021331
    • インチ: 1S/C22H18FN3O3S/c23-15-9-11-16(12-10-15)30(28,29)14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
    • InChIKey: TVZOQCRHFJEEOB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)CCS(C1=CC=C(F)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 423.10529078g/mol
  • どういたいしつりょう: 423.10529078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 100Ų

じっけんとくせい

  • 密度みつど: 1.409±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.23±0.10(Predicted)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2536-1221-5mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2536-1221-15mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2536-1221-4mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2536-1221-25mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2536-1221-2mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2536-1221-20μmol
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2536-1221-100mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2536-1221-3mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2536-1221-1mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2536-1221-75mg
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
895474-76-7 90%+
75mg
$208.0 2023-05-16

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 関連文献

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamideに関する追加情報

Introduction to N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide (CAS No. 895474-76-7)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide, identified by its CAS number 895474-76-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The unique structural features of this molecule, particularly the presence of a benzodiazole moiety and a fluorobenzenesulfonyl group, contribute to its potential therapeutic applications.

The benzodiazole moiety is a well-known pharmacophore that is frequently incorporated into pharmaceutical agents due to its ability to interact with central nervous system receptors. Specifically, the 1H-1,3-benzodiazol-2-yl group in N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide is known to modulate GABA receptors, which are crucial for anxiety reduction and sedation. This makes the compound a potential candidate for the development of novel anxiolytics and hypnotics.

The second key structural component is the 4-fluorobenzenesulfonyl group, which is attached to the propanamide backbone. The fluorine atom in this group enhances the lipophilicity of the molecule, improving its ability to cross biological membranes. Additionally, the sulfonyl group can participate in hydrogen bonding interactions, which can be critical for binding affinity and specificity to biological targets.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide has emerged as a promising candidate in this context. Studies have shown that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in neurological disorders. For instance, preclinical studies have demonstrated its potential in reducing symptoms associated with generalized anxiety disorder (GAD) and insomnia.

The synthesis of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the benzodiazole ring necessitates careful handling of reactive intermediates to ensure high yield and purity. Similarly, the incorporation of the 4-fluorobenzenesulfonyl group requires specialized synthetic methodologies to achieve optimal results. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

The pharmacological profile of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide has been extensively evaluated through both in vitro and in vivo studies. In vitro assays have revealed that this compound exhibits potent binding affinity to GABA-A receptors, suggesting its potential as an anxiolytic agent. Furthermore, it has shown inhibitory activity against certain enzymes associated with neurodegenerative diseases, making it a valuable candidate for further investigation.

In vivo studies have provided additional insights into the therapeutic potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide. Animal models of anxiety and insomnia have demonstrated significant reductions in symptoms when treated with this compound. These findings are particularly encouraging as they suggest that the molecule may translate effectively from preclinical studies to clinical applications.

The safety profile of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide is also an important consideration in its development as a therapeutic agent. Preliminary toxicology studies have shown that the compound exhibits low toxicity at relevant doses, which bodes well for its future clinical use. However, further comprehensive toxicological assessments are necessary to fully understand its safety profile before human trials can commence.

The future direction of research on N-2-(1H-1,3-benzodiazol-2-yloxy) strong>
phenyl-3-(4-fluorobenzenesulfonyl) strong>
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will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological targets and how these interactions contribute to its observed effects.

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